molecular formula C2H4O2 B1610606 Methyl formate-13C CAS No. 92276-15-8

Methyl formate-13C

Cat. No.: B1610606
CAS No.: 92276-15-8
M. Wt: 61.045 g/mol
InChI Key: TZIHFWKZFHZASV-VQEHIDDOSA-N
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Chemical Reactions Analysis

Methyl formate-13C undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to formic acid and methanol.

    Reduction: It can be reduced to methanol and formaldehyde.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Methyl formate-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and analytical purposes. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and the presence of isotopic labeling.

Properties

IUPAC Name

methyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIHFWKZFHZASV-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480753
Record name Methyl formate-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92276-15-8
Record name Methyl formate-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92276-15-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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